4-Phenyl-2-[[3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole
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Overview
Description
4-Phenyl-2-[[3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole is a complex organic compound featuring multiple heterocyclic rings. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of oxazole and isoindole moieties in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 4-Phenyl-2-[[3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with amines to form the oxazole ring, followed by cyclization reactions to construct the isoindole moiety. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazolone derivatives.
Reduction: Reduction reactions can target the double bonds within the isoindole moiety, leading to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles
Scientific Research Applications
4-Phenyl-2-[[3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of advanced materials with specific chemical and physical properties
Mechanism of Action
The mechanism of action of 4-Phenyl-2-[[3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, altering the activity of the target protein. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar compounds include other heterocyclic molecules with oxazole and isoindole rings. Examples are:
4-Phenyl-2-[[3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole: Unique due to its specific substitution pattern and the presence of both oxazole and isoindole moieties.
Imidazole derivatives: Known for their broad range of biological activities and applications in drug development
Benzimidazole derivatives: Used in various therapeutic applications, including antifungal and anticancer treatments
Properties
Molecular Formula |
C28H23N3O2 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
4-phenyl-2-[[3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C28H23N3O2/c1-3-9-19(10-4-1)25-17-32-27(30-25)15-23-21-13-7-8-14-22(21)24(29-23)16-28-31-26(18-33-28)20-11-5-2-6-12-20/h1-16,25-26,29H,17-18H2 |
InChI Key |
GBRKRIUSANJDJX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(O1)C=C2C3=CC=CC=C3C(=CC4=NC(CO4)C5=CC=CC=C5)N2)C6=CC=CC=C6 |
Origin of Product |
United States |
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